molecular formula C12H17N B13298934 N-[(2,6-dimethylphenyl)methyl]cyclopropanamine

N-[(2,6-dimethylphenyl)methyl]cyclopropanamine

Cat. No.: B13298934
M. Wt: 175.27 g/mol
InChI Key: RRYADDCTJSRHJQ-UHFFFAOYSA-N
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Description

N-[(2,6-dimethylphenyl)methyl]cyclopropanamine is an organic compound with the molecular formula C12H17N It is a cyclopropane derivative with a substituted amine group, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dimethylphenyl)methyl]cyclopropanamine typically involves the reaction of 2,6-dimethylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethylphenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-[(2,6-dimethylphenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethylphenyl)methyl]cyclopropanamine
  • N-[(2,6-dimethylphenyl)methyl]cycloheptylamine

Uniqueness

N-[(2,6-dimethylphenyl)methyl]cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-[(2,6-dimethylphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C12H17N/c1-9-4-3-5-10(2)12(9)8-13-11-6-7-11/h3-5,11,13H,6-8H2,1-2H3

InChI Key

RRYADDCTJSRHJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC2CC2

Origin of Product

United States

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